molecular formula C11H9NO3 B6285554 2-methyl-3-(prop-2-ynoylamino)benzoic acid CAS No. 1342365-77-8

2-methyl-3-(prop-2-ynoylamino)benzoic acid

Cat. No. B6285554
CAS RN: 1342365-77-8
M. Wt: 203.2
InChI Key:
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Description

2-Methyl-3-(prop-2-ynoylamino)benzoic acid, also known as 2-methyl-3-propynylaminobenzoic acid, is an important organic compound in the field of organic chemistry. It is a derivative of benzoic acid, with a propynyl group attached to the 2-methyl group. This compound has been the subject of numerous scientific research studies, due to its wide range of applications. In particular, it is used in the synthesis of various organic compounds, and in drug discovery and development. In addition, it has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

2-Methyl-3-(prop-2-ynoylamino)benzoic acid has been the subject of numerous scientific research studies. It has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other chemicals. In addition, it has been studied for its potential use in drug discovery and development. It has also been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(prop-2-ynoylamino)benzoic acid is not yet fully understood. However, it is believed to involve the formation of an intermediate compound, which is then converted into the active compound. This intermediate compound is thought to interact with various enzymes and proteins, resulting in the desired biochemical or physiological effect.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have a wide range of effects, including anti-inflammatory, antifungal, and anti-cancer activities. In addition, it has been found to have antioxidant and neuroprotective effects. It has also been studied for its potential to modulate the immune system and to regulate cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 2-Methyl-3-(prop-2-ynoylamino)benzoic acid in laboratory experiments has both advantages and limitations. One of the main advantages is its wide range of potential applications, as it can be used in the synthesis of various organic compounds, as well as in drug discovery and development. In addition, it has a relatively low toxicity, making it safe for use in experiments. However, it is not as widely available as other organic compounds, and its synthesis can be difficult.

Future Directions

There are a number of potential future directions for the use of 2-Methyl-3-(prop-2-ynoylamino)benzoic acid. One potential direction is the development of new synthesis methods, which could make the synthesis of this compound easier and more efficient. In addition, further research could be conducted into the biochemical and physiological effects of this compound, in order to better understand its potential applications in drug discovery and development. Finally, further research could be conducted into the potential for this compound to be used in laboratory experiments, in order to determine its advantages and limitations.

Synthesis Methods

2-Methyl-3-(prop-2-ynoylamino)benzoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of benzoic acid with propargyl bromide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a propynyl group, which is then attached to the 2-methyl group on the benzoic acid. Other methods of synthesis include the reaction of benzoic acid with acrylonitrile, or the reaction of benzoic acid with ethylene oxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-3-(prop-2-ynoylamino)benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with propargylamine followed by reduction of the nitro group and subsequent acylation of the resulting amine.", "Starting Materials": [ "2-methyl-3-nitrobenzoic acid", "propargylamine", "sodium borohydride", "acetic anhydride", "pyridine", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 g) and propargylamine (1.2 g) in chloroform (20 mL) and add pyridine (1.0 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Add water (20 mL) to the reaction mixture and extract with chloroform (3 x 20 mL). Combine the organic layers and dry over sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude amine product.", "Step 3: Dissolve the crude amine product in ethanol (10 mL) and add sodium borohydride (0.2 g) slowly with stirring. After the addition is complete, stir the mixture at room temperature for 2 hours.", "Step 4: Add acetic anhydride (1.0 mL) to the reaction mixture and stir at room temperature for 1 hour. Quench the reaction by adding water (10 mL) and stir for an additional 30 minutes.", "Step 5: Extract the mixture with chloroform (3 x 20 mL) and combine the organic layers. Wash the organic layer with sodium hydroxide solution (10%) and then with water. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in a mixture of water (10 mL) and hydrochloric acid (1.0 mL) and stir at room temperature for 1 hour. Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product, 2-methyl-3-(prop-2-ynoylamino)benzoic acid." ] }

CAS RN

1342365-77-8

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

91

Origin of Product

United States

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